molecular formula C14H25ClN2O2 B13558640 N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride

N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride

Katalognummer: B13558640
Molekulargewicht: 288.81 g/mol
InChI-Schlüssel: CWADNUSZWWRWAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride is a complex organic compound known for its unique bicyclic structure.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride typically involves a multi-step process. One common approach is the [2 + 2] cycloaddition reaction, which forms the bicyclic structure. This reaction often utilizes photochemistry to achieve the desired product . The reaction conditions usually involve specific wavelengths of light and controlled temperatures to ensure the correct formation of the bicyclic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can help achieve consistent production at a larger scale .

Analyse Chemischer Reaktionen

Types of Reactions

N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. For example, it has been shown to inhibit interleukin receptor-associated kinase 4 (IRAK4), which plays a role in the innate immune response .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl}-1-methylpiperidine-2-carboxamide hydrochloride stands out due to its specific substitution pattern and the presence of both piperidine and oxabicyclohexane moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C14H25ClN2O2

Molekulargewicht

288.81 g/mol

IUPAC-Name

N-(1,3-dimethyl-2-oxabicyclo[2.1.1]hexan-4-yl)-1-methylpiperidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C14H24N2O2.ClH/c1-10-14(8-13(2,9-14)18-10)15-12(17)11-6-4-5-7-16(11)3;/h10-11H,4-9H2,1-3H3,(H,15,17);1H

InChI-Schlüssel

CWADNUSZWWRWAU-UHFFFAOYSA-N

Kanonische SMILES

CC1C2(CC(C2)(O1)C)NC(=O)C3CCCCN3C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.